molecular formula C11H12N2S B2357447 1-ethyl-5-phenyl-1H-imidazole-2-thiol CAS No. 136802-73-8

1-ethyl-5-phenyl-1H-imidazole-2-thiol

Cat. No. B2357447
M. Wt: 204.29
InChI Key: PQMVYAZFMXJQOM-UHFFFAOYSA-N
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Description

“1-ethyl-5-phenyl-1H-imidazole-2-thiol” is a heterocyclic compound with the molecular formula C11H12N2S and a molecular weight of 204.3 .


Molecular Structure Analysis

The molecular structure of “1-ethyl-5-phenyl-1H-imidazole-2-thiol” consists of an imidazole ring substituted with an ethyl group at the 1-position and a phenyl group at the 5-position . The sulfur atom is attached to the 2-position of the imidazole ring .


Physical And Chemical Properties Analysis

“1-ethyl-5-phenyl-1H-imidazole-2-thiol” is a solid substance . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Corrosion Inhibition

Research has explored derivatives of 1H-imidazole-2-thiol, such as 1,3,4-oxadiazole derivatives, for their corrosion inhibition properties. Studies show that these derivatives effectively inhibit corrosion in mild steel when exposed to sulfuric acid. The presence of these compounds forms a protective layer on the steel surface, as evidenced by increased charge transfer resistance and corroborated by SEM micrographs. This application is significant in industrial contexts where corrosion prevention is crucial (Ammal, Prajila, & Joseph, 2018).

Biological Activity

Imidazole derivatives, including those structurally related to 1-ethyl-5-phenyl-1H-imidazole-2-thiol, have been synthesized and evaluated for various biological activities. For instance, some studies have focused on synthesizing and characterizing 1-phenyl-1H-tetrazole-5-thiol derivatives, revealing significant antibacterial properties against common pathogens like E. coli and Staphylococcus aureus (Mekky & Thamir, 2019). Another research explored the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating substantial antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Organ-specific Oxidative Stress Reduction

Compounds structurally related to 1-ethyl-5-phenyl-1H-imidazole-2-thiol, such as thiazolo[3,2-b]-1,2,4-triazoles, have been investigated for their potential in preventing ethanol-induced oxidative stress in mouse brain and liver tissues. These studies suggest the potential of these compounds in controlling organ-specific oxidative stress, highlighting their therapeutic relevance (Aktay, Tozkoparan, & Ertan, 2005).

properties

IUPAC Name

3-ethyl-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMVYAZFMXJQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-phenyl-1H-imidazole-2-thiol

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